molecular formula C16H18F3N3O4 B15023627 ethyl 2-(dimethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

ethyl 2-(dimethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

Cat. No.: B15023627
M. Wt: 373.33 g/mol
InChI Key: JXDGRZHTOMWMDR-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound known for its unique chemical structure and properties This compound is part of the oxadiazine family, which is characterized by a five-membered ring containing three heteroatoms (two nitrogen and one oxygen)

Preparation Methods

The synthesis of ethyl 2-(dimethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 2-(dimethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the dimethylamino group, leading to the formation of substituted products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(dimethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(dimethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Ethyl 2-(dimethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(dimethylamino)-6-(4-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may affect its reactivity and applications.

    Ethyl 2-(dimethylamino)-6-(4-methoxyphenyl)-4-(methyl)-4H-1,3,5-oxadiazine-4-carboxylate: The absence of the trifluoromethyl group in this compound may result in different chemical properties and biological activities.

The presence of the trifluoromethyl group in this compound makes it unique, as this group is known to enhance the compound’s stability, lipophilicity, and overall reactivity.

Properties

Molecular Formula

C16H18F3N3O4

Molecular Weight

373.33 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate

InChI

InChI=1S/C16H18F3N3O4/c1-5-25-13(23)15(16(17,18)19)20-12(26-14(21-15)22(2)3)10-6-8-11(24-4)9-7-10/h6-9H,5H2,1-4H3

InChI Key

JXDGRZHTOMWMDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(N=C(OC(=N1)N(C)C)C2=CC=C(C=C2)OC)C(F)(F)F

Origin of Product

United States

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